Reduced Molecular Weight and Lipophilicity vs. the Prototypical CRAC Channel Inhibitor BTP2
The target compound exhibits a molecular weight (MW) 139.9 g mol⁻¹ lower than the widely used CRAC channel inhibitor BTP2 (YM‑58483) and an XLogP3 value 0.8 log units more hydrophilic, expanding the design space for optimizing absorption, distribution, metabolism, and excretion (ADME) properties while retaining the 4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide pharmacophore [1]. BTP2 inhibits thapsigargin‑induced Ca²⁺ influx with an IC₅₀ of 77 nM [2]; the target compound provides a structurally distinct entry point for exploring CRAC‑channel SAR around the amide tail region.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 281.4 g mol⁻¹; XLogP3 = 3.0 |
| Comparator Or Baseline | BTP2 (YM‑58483): MW = 421.3 g mol⁻¹; XLogP3 = 3.8 |
| Quantified Difference | MW: −139.9 g mol⁻¹ (33% reduction); XLogP3: −0.8 log units (21% reduction in lipophilicity) |
| Conditions | Computed properties from PubChem 2026 release; XLogP3 algorithm version 3.0 [1] [2]. |
Why This Matters
Lower MW and lipophilicity generally correlate with improved aqueous solubility and reduced off‑target promiscuity, making the target compound a more favorable starting point for lead optimization campaigns than BTP2 when identical potency is not mandatory.
- [1] PubChem. Compound Summary: 4-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1,2,3-thiadiazole-5-carboxamide. CID 132451290. https://pubchem.ncbi.nlm.nih.gov/compound/2320722-11-8 (accessed Apr 2026). View Source
- [2] PubChem. Compound Summary: 4-methyl-4'-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)-1,2,3-thiadiazole-5-carboxanilide (BTP2). CID 2455. https://pubchem.ncbi.nlm.nih.gov/compound/223499-30-7 (accessed Apr 2026). View Source
